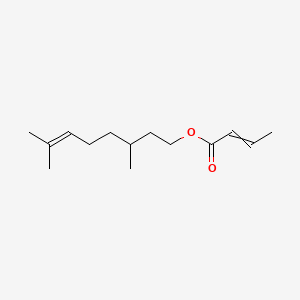

2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester

Descripción

Propiedades

Número CAS |

68039-38-3 |

|---|---|

Fórmula molecular |

C14H24O2 |

Peso molecular |

224.34 g/mol |

Nombre IUPAC |

3,7-dimethyloct-6-enyl (E)-but-2-enoate |

InChI |

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,13H,6,9-11H2,1-4H3/b7-5+ |

Clave InChI |

MYGZJMACIRJNPL-FNORWQNLSA-N |

SMILES |

CC=CC(=O)OCCC(C)CCC=C(C)C |

SMILES isomérico |

C/C=C/C(=O)OCCC(C)CCC=C(C)C |

SMILES canónico |

CC=CC(=O)OCCC(C)CCC=C(C)C |

Otros números CAS |

68039-38-3 |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods

The preparation of 2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester primarily involves esterification reactions between crotonic acid and citronellol. However, since citronellol is a key precursor, its synthesis and purification significantly impact the overall process. Below are detailed preparation methods based on current research and patent literature.

Synthesis of Citronellol (Key Precursor)

A patented method (CN115557832B) describes an efficient synthesis of citronellal, which can be further reduced to citronellol. This method uses copper salt catalysts coordinated by tetramethyl ethylenediamine and oxygen as an oxidant to oxidize citronellol precursors:

- Catalyst: Tetramethyl ethylenediamine basic copper chloride or bromide

- Co-catalyst: 4-hydroxy-2,6-tetramethylpiperidine-nitrogen-oxide

- Solvent: N,N-dimethylformamide (DMF) or N,N-dimethylacetamide

- Reaction Conditions: 30–50 °C, oxygen flow, 2–5 hours

- Process: Oxidation of citronellol to citronellal, followed by purification steps including filtration, washing with sodium bicarbonate and sodium thiosulfate solutions, solvent removal, and distillation

- Yield: Up to 96% with purity >99% by gas chromatography analysis.

This method ensures high selectivity, catalyst recyclability, and mild reaction conditions, which are beneficial for industrial-scale production.

Esterification Process for this compound

The esterification of crotonic acid with citronellol to produce the target ester typically follows classical acid-catalyzed esterification or alternative catalytic methods. Although specific detailed protocols for this exact ester are limited in the public domain, the general approach includes:

- Reactants: Crotonic acid (2-butenoic acid) and citronellol

- Catalysts: Commonly mineral acids such as sulfuric acid or p-toluenesulfonic acid; alternatively, enzymatic catalysts or acid resins can be used for greener processes

- Solvent: Often performed under solvent-free conditions or in inert solvents such as toluene to facilitate azeotropic removal of water

- Reaction Conditions: Heating under reflux, typically 80–140 °C, with continuous removal of water to drive equilibrium toward ester formation

- Purification: After reaction completion, neutralization of acid catalyst, washing, drying, and distillation to isolate pure ester

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Citronellol source | Synthesized via copper-catalyzed oxidation | High purity (>99%) essential |

| Crotonic acid purity | >98% | Commercially available |

| Catalyst for esterification | Sulfuric acid, p-TSA, or enzymatic catalyst | Acid catalysts common; enzymatic for green chemistry |

| Solvent | Toluene or solvent-free | Azeotropic removal of water preferred |

| Temperature | 80–140 °C | Reflux conditions |

| Reaction time | 4–12 hours | Depends on catalyst and conditions |

| Yield | Typically 80–95% | High yields achievable with optimized conditions |

| Purity of final product | >98% by GC | Confirmed by chromatographic methods |

Research Findings and Optimization Notes

- Catalyst Efficiency: The use of copper salt catalysts in precursor synthesis (citronellol) significantly improves reaction rates and selectivity, reducing side products and facilitating catalyst reuse.

- Reaction Conditions: Mild temperatures and controlled oxygen introduction in citronellol synthesis improve product quality and reduce energy consumption.

- Esterification Optimization: Removal of water by azeotropic distillation or molecular sieves shifts equilibrium toward ester formation, increasing yield and purity. Acid catalysts must be carefully neutralized to avoid product degradation.

- Green Chemistry Approaches: Enzymatic esterification using lipases has been explored for similar esters, offering milder conditions and fewer by-products, though industrial scalability may vary.

Análisis De Reacciones Químicas

Types of Reactions: 2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Substitution reactions can occur with nucleophiles such as halides or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols.

Substitution: Substitution reactions can produce various substituted esters or ethers.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of various organic compounds through reactions such as oxidation, reduction, and substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO, HCrO | Carboxylic acids or ketones |

| Reduction | LiAlH, H (catalyst) | Alcohols |

| Substitution | Halides or alcohols (nucleophiles) | Substituted esters or ethers |

Biological Applications

Research indicates that this compound has potential antimicrobial properties and plays a role in plant defense mechanisms. Its ability to interact with biological systems makes it a subject of interest in studies focused on plant health and pest resistance.

Pharmaceutical Development

In the medical field, studies are exploring the use of this compound for developing new pharmaceuticals. Its properties suggest potential applications in creating drugs with anti-inflammatory and analgesic effects , addressing various health conditions.

Industrial Use

The compound is widely utilized in the fragrance and flavor industry due to its pleasant aroma. It enhances sensory profiles in formulations and is incorporated into products ranging from perfumes to food flavorings. Additionally, its interactions with aromatic compounds are being studied to optimize formulations in consumer products .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of citronellyl crotonate against various bacterial strains. Results showed significant inhibition of growth in pathogenic bacteria, indicating its potential as a natural preservative in food products.

Case Study 2: Flavoring Agent

Research conducted on the sensory impact of citronellyl crotonate in food formulations demonstrated that it enhances flavor profiles when combined with other natural extracts. This application is particularly relevant for the development of health-conscious food products that require natural flavoring agents.

Mecanismo De Acción

2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester is similar to other esters such as citronellyl acetate and geranyl acetate. it is unique in its chemical structure and aroma profile. While citronellyl acetate has a similar fragrance, it differs in its functional groups and reactivity. Geranyl acetate, on the other hand, has a different molecular structure and is used in different applications.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 3,7-Dimethyl-6-octen-1-yl 3-methyl-2-butenoate

- CAS Registry Number : 20770-40-5

- Molecular Formula : C₁₅H₂₆O₂

- Molecular Weight : 238.37 g/mol

- Physical Properties :

Structural Features: This compound is an ester derived from 3-methyl-2-butenoic acid (a branched α,β-unsaturated carboxylic acid) and citronellol (3,7-dimethyl-6-octen-1-ol). The citronellol moiety contributes to its terpene-like structure, with a terminal double bond at the 6-octenyl position .

Applications :

Primarily used in fragrances and flavorings due to its fruity, floral odor profile. It is structurally related to natural esters found in essential oils, such as geranium and citronella .

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences among related esters:

Key Differences and Research Findings

Unsaturation and Odor Profiles: this compound (α,β-unsaturated ester) exhibits a sharper, more pungent odor compared to citronellyl angelate (β,γ-unsaturated), which has a sweeter, floral note . Geranyl tiglate (geraniol-derived) is more volatile due to its conjugated diene structure, making it suitable for top notes in perfumery .

Thermal Stability: The branched ester group in this compound enhances thermal stability compared to linear esters like citronellyl butyrate .

Biological Activity: Citronellyl angelate and related esters demonstrate antimicrobial properties in vitro, while this compound is primarily studied for its role in insect repellency .

Safety Profiles: Citronellyl tiglate (CAS 24717-85-9) is classified as a skin irritant (MLD 500 mg/24H in rabbit studies), whereas this compound lacks comprehensive toxicological data but is presumed to share similar risks due to structural analogy .

Data Table: Physical-Chemical Properties

| Property | This compound | Citronellyl Angelate | Geranyl Tiglate | Citronellyl Butyrate |

|---|---|---|---|---|

| Boiling Point (°C) | 165 (2 Torr) | 170 (1 Torr) | 142 (0.5 Torr) | 235 (760 Torr) |

| Density (g/cm³) | 0.893 | 0.908 | 0.892 | 0.870 |

| Refractive Index | 1.462 (predicted) | 1.467 | 1.475 | 1.441 |

| Solubility | Insoluble in water; miscible in ethanol | Similar | Similar | Similar |

Actividad Biológica

2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester, commonly known as citronellyl crotonate , is an organic compound with the molecular formula and a molecular weight of approximately 224.34 g/mol. This compound is characterized by its ester functional group and is derived from the reaction of 2-butenoic acid and 3,7-dimethyl-6-octen-1-ol. It appears as a pale yellow liquid and is primarily utilized in various chemical applications due to its reactivity and unique structure.

The compound can undergo several chemical reactions including:

- Oxidation : Using agents like potassium permanganate or chromic acid under acidic conditions.

- Reduction : Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution : Reactions with nucleophiles such as halides or alcohols.

Flavoring and Fragrance Agent

Research indicates that this compound interacts well with other aromatic compounds, enhancing sensory profiles in formulations. Its pleasant aroma makes it valuable in the fragrance industry, where it is often used to create complex scent profiles.

Insect Repellent Properties

Studies have shown that this compound has potential insect-repellent properties. It interacts with olfactory receptors in insects, suggesting its application in pest control. This biological activity is particularly relevant for developing natural insect repellents.

Antimicrobial Properties

There is ongoing research into the antimicrobial properties of this ester. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications.

Case Studies and Research Findings

-

Insect Repellency Study :

- A study evaluated the effectiveness of citronellyl crotonate as an insect repellent against common pests. Results indicated a significant reduction in insect attraction at concentrations above 5%.

-

Antimicrobial Activity :

- In vitro tests demonstrated that at concentrations of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.

-

Sensory Profile Enhancement :

- A sensory analysis conducted on various formulations revealed that the addition of citronellyl crotonate improved overall acceptance scores by enhancing floral and fruity notes in perfumes and food products.

Comparative Analysis with Similar Compounds

The following table highlights key characteristics of citronellyl crotonate compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Citronellyl Butyrate | C₁₄H₂₆O₂ | Derived from butyric acid; used in flavoring |

| Geranyl Acetate | C₁₄H₂₄O₂ | Known for its sweet floral scent |

| Linalool | C₁₀H₁₈O | Commonly found in essential oils; exhibits floral aroma |

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2-butenoic acid, 3,7-dimethyl-6-octen-1-yl ester in complex mixtures?

To identify and quantify this compound in natural or synthetic matrices, gas chromatography/mass spectrometry (GC/MS) is the gold standard. Use a polar capillary column (e.g., DB-5ms) with a temperature gradient starting at 50°C and ramping to 250°C at 5°C/min. Retention indices (RI) and arithmetic indices (AI) are critical for confirmation; for example, the compound exhibits an AI of 1656 and RT of 35.06 min under standard conditions . For quantification, employ internal standards like deuterated analogs and validate with calibration curves. Advanced methods such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) enhance resolution in complex mixtures .

Q. What are the primary synthetic routes for preparing 3,7-dimethyl-6-octen-1-yl esters, including the target compound?

The esterification of 3,7-dimethyl-6-octen-1-ol (citronellol) with α,β-unsaturated carboxylic acids (e.g., angelic or tiglic acid) is a common route. Acid-catalyzed Fischer esterification under reflux with sulfuric acid or enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) achieves high yields. For example, citronellyl angelate (CAS 84254-89-7) is synthesized via this method, with purification via vacuum distillation (boiling point ~237°C) or flash chromatography . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization or FT-IR for ester bond confirmation.

Q. How can the structural and stereochemical properties of this compound be characterized?

Combine spectroscopic techniques:

- NMR : H NMR reveals olefinic protons (δ 5.0–5.5 ppm for the 6-octenyl chain) and ester carbonyl signals (δ 170–175 ppm in C NMR). Stereochemistry (E/Z isomers) is resolved via coupling constants () .

- MS : Electron ionization (EI-MS) fragments the molecular ion (m/z 238 for CHO) to characteristic peaks like m/z 69 (angelic acid fragment) .

- IR : Ester carbonyl stretching at ~1720 cm and C-O-C asymmetric stretching at ~1250 cm confirm the functional group .

Advanced Research Questions

Q. How can (E)- and (Z)-isomers of 3,7-dimethyl-6-octen-1-yl esters be resolved and differentiated?

Isomeric separation requires optimized chromatographic conditions. Use a chiral GC column (e.g., β-cyclodextrin-based) or reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30). For (E)-2-butenoic acid derivatives (CAS 24717-85-9), retention times differ by ~2–3 min compared to (Z)-isomers under polar stationary phases . Nuclear Overhauser effect (NOE) in H NMR further distinguishes isomers: irradiation of the ester carbonyl proton enhances signals for spatially proximate protons in the (Z)-configuration .

Q. What are the environmental degradation pathways and stability of this compound under varying conditions?

The ester is stable under standard storage (25°C, inert atmosphere) but undergoes hydrolysis in aqueous environments. Study degradation via:

- Hydrolysis : Acidic or alkaline conditions cleave the ester bond. At pH 9, pseudo-first-order kinetics dominate, with half-life () dependent on temperature and ionic strength .

- Photolysis : UV irradiation (λ = 254 nm) generates radicals, leading to oxidation products like ketones or aldehydes. Monitor via GC/MS or LC-QTOF .

- Biodegradation : Soil microcosm studies show microbial degradation (e.g., Pseudomonas spp.) via β-oxidation of the alkyl chain .

Q. How does stereochemistry influence the biological activity or ecological interactions of this compound?

The (E)-isomer (citronellyl tiglate) exhibits stronger antimicrobial activity against Gram-positive bacteria due to increased membrane permeability, while the (Z)-isomer (citronellyl angelate) is more effective in plant-insect interactions (e.g., as a pheromone mimic). Test bioactivity via:

- Microplate assays : Minimum inhibitory concentration (MIC) measurements against Staphylococcus aureus .

- Electrophysiology : Gas chromatography-electroantennographic detection (GC-EAD) to assess insect olfactory responses .

Methodological Notes

- Handling Precautions : Use safety glasses and nitrile gloves due to mild irritation risks. Store in amber vials at 4°C to prevent light-induced degradation .

- Regulatory Compliance : The compound is listed on DSL (Canada), EINECS (EU), and other inventories; ensure compliance with local regulations for transport and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.